Ezeprogind disulfate, also known by its chemical name N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine, is a small molecule under investigation for the treatment of neurodegenerative diseases, particularly Alzheimer's disease and progressive supranuclear palsy. This compound is designed to target tau protein and inflammation, which are critical factors in the pathology of these conditions. Ezeprogind is currently in Phase 2 clinical trials, with a focus on assessing its safety, tolerability, and efficacy in slowing disease progression .
Ezeprogind disulfate is being developed by AlzProtect, a pharmaceutical company dedicated to creating innovative treatments for neurodegenerative diseases. The compound has garnered attention due to its dual targeting mechanism, addressing both amyloid beta protein and tau protein, which are implicated in Alzheimer's disease .
Ezeprogind disulfate falls under the category of small molecules. It is classified as an anti-Alzheimer drug candidate due to its potential to modulate amyloid precursor protein metabolism and tau pathology . Its therapeutic approach involves neuroprotection and the modulation of neuroinflammatory processes.
The synthesis of Ezeprogind disulfate involves several key steps:
The synthetic route typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Ezeprogind disulfate possesses a complex molecular structure characterized by:
Ezeprogind disulfate undergoes several chemical reactions that are critical for its therapeutic action:
Ezeprogind disulfate operates through several mechanisms:
This multifaceted approach allows Ezeprogind to address various aspects of neurodegeneration simultaneously .
Relevant analyses indicate that Ezeprogind's properties are conducive to its intended therapeutic applications.
Ezeprogind disulfate is primarily being investigated for:
Current clinical trials aim to establish its efficacy and safety profile while exploring its broader applications in neurodegenerative research .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3